REACTION_CXSMILES
|
[CH3:1][I:2].[S:3]1[C:11]2[CH2:10][CH2:9][N:8]([C:12]([N:14]3[CH:18]=[CH:17][N:16]=[CH:15]3)=[O:13])[CH2:7][C:6]=2[CH:5]=[CH:4]1>C(#N)C>[I-:2].[S:3]1[C:11]2[CH2:10][CH2:9][N:8]([C:12]([N:14]3[CH:18]=[CH:17][N+:16]([CH3:1])=[CH:15]3)=[O:13])[CH2:7][C:6]=2[CH:5]=[CH:4]1 |f:3.4|
|
Name
|
|
Quantity
|
50 μL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
S1C=CC=2CN(CCC21)C(=O)N2C=NC=C2
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
CI
|
Type
|
CUSTOM
|
Details
|
After stirring the solution for another 10 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
[I-].S1C=CC=2CN(CCC21)C(=O)N2C=[N+](C=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |